molecular formula C11H16NO6P B13709031 Diethyl (2-methoxy-4-nitrophenyl)phosphonate

Diethyl (2-methoxy-4-nitrophenyl)phosphonate

Cat. No.: B13709031
M. Wt: 289.22 g/mol
InChI Key: JDUYNUOOYOSMBS-UHFFFAOYSA-N
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Description

Diethyl (2-methoxy-4-nitrophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-methoxy-4-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2-methoxy-4-nitrophenyl)phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, diethyl phosphite can react with 2-methoxy-4-nitrobenzyl bromide under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. Catalysts, such as palladium or other transition metals, may be employed to enhance reaction efficiency .

Scientific Research Applications

Mechanism of Action

The mechanism of action of diethyl (2-methoxy-4-nitrophenyl)phosphonate involves its interaction with specific molecular targets. For instance, the compound can act as an inhibitor of certain enzymes by binding to their active sites. The nitro group may undergo reduction to form reactive intermediates that interact with biological molecules .

Biological Activity

Diethyl (2-methoxy-4-nitrophenyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer research and enzyme inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

This compound can be synthesized through various methods, including the reaction of 1-iodo-2-methoxy-4-nitrobenzene with diethyl phosphite. This synthesis is crucial as it sets the foundation for evaluating the compound's biological activity. The resulting compound features a phosphonate group that is known for its ability to interact with biological systems, particularly enzymes and receptors.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce cell cycle arrest in HeLa cells, specifically in the S and G2 phases, leading to apoptosis. The compound demonstrated an IC50 value of 2.5 µM against U2OS cells, indicating potent antitumor activity .

Table 1: Cytotoxicity of this compound

Cell LineIC50 Value (µM)Mechanism of Action
HeLaNot specifiedCell cycle arrest and apoptosis
U2OS2.5Induction of apoptosis
Other Lines>200Varies based on structural modifications

Enzyme Inhibition

This compound has also been studied for its role as a kinase inhibitor. It has shown promise in inhibiting p38 mitogen-activated protein kinases and other members of the Src family of tyrosine kinases, which are crucial in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its structural properties that facilitate interactions with cellular targets. The presence of the nitro group enhances electrophilicity, allowing the compound to participate in nucleophilic attack mechanisms typical of phosphonates.

Case Studies

  • Anticancer Activity : In a study focused on novel phosphonates, this compound was evaluated alongside other derivatives. Results indicated that modifications to the aromatic ring significantly impacted cytotoxicity, underscoring the importance of chemical structure in determining biological activity .
  • Kinase Inhibition : A patent application described the use of this compound as part of a therapeutic strategy targeting inflammatory diseases through kinase inhibition. The findings suggest that this compound could be developed into a drug candidate for conditions characterized by excessive inflammation .

Properties

Molecular Formula

C11H16NO6P

Molecular Weight

289.22 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-methoxy-4-nitrobenzene

InChI

InChI=1S/C11H16NO6P/c1-4-17-19(15,18-5-2)11-7-6-9(12(13)14)8-10(11)16-3/h6-8H,4-5H2,1-3H3

InChI Key

JDUYNUOOYOSMBS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=C(C=C1)[N+](=O)[O-])OC)OCC

Origin of Product

United States

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